
Hexadecanedioic acid-d28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanedioic acid-d28 is a deuterium-labeled version of hexadecanedioic acid. This compound is a dicarboxylic acid with the molecular formula C16H2D28O4. The deuterium labeling makes it particularly useful in various scientific research applications, especially in studies involving metabolic pathways and pharmacokinetics .
Preparation Methods
Hexadecanedioic acid-d28 can be synthesized through several methods. One common synthetic route involves the deuteration of hexadecanedioic acid. This process typically involves the use of deuterium gas (D2) in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial production methods for this compound are similar to those used for other deuterium-labeled compounds. These methods often involve the use of specialized reactors and equipment to ensure the efficient and safe handling of deuterium gas. The final product is then purified using techniques such as distillation or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Hexadecanedioic acid-d28 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: this compound can be reduced to form alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can undergo substitution reactions where one of the carboxyl groups is replaced by another functional group. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield this compound ketone, while reduction with lithium aluminum hydride can produce this compound alcohol .
Scientific Research Applications
Hexadecanedioic acid-d28 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving metabolic pathways and reaction mechanisms. The deuterium labeling allows researchers to track the movement and transformation of the compound in various chemical reactions.
Biology: In biological research, this compound is used to study lipid metabolism and the role of dicarboxylic acids in cellular processes. It is also used in the development of deuterium-labeled biomolecules for use in mass spectrometry.
Medicine: This compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs. The deuterium labeling provides a unique signature that can be easily detected and quantified.
Industry: this compound is used in the production of deuterium-labeled polymers and other materials. .
Mechanism of Action
The mechanism of action of hexadecanedioic acid-d28 involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling affects the compound’s kinetic isotope effects, which can influence the rate of enzymatic reactions. This allows researchers to study the specific pathways and molecular targets involved in the metabolism of dicarboxylic acids .
Comparison with Similar Compounds
Hexadecanedioic acid-d28 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Hexadecanedioic acid: The non-deuterated version of hexadecanedioic acid. It has similar chemical properties but lacks the unique isotopic signature of this compound.
Octadecanedioic acid: Another dicarboxylic acid with a longer carbon chain. It has different physical and chemical properties due to the increased chain length.
Dodecanedioic acid: A dicarboxylic acid with a shorter carbon chain. .
Properties
Molecular Formula |
C16H30O4 |
|---|---|
Molecular Weight |
314.58 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15-octacosadeuteriohexadecanedioic acid |
InChI |
InChI=1S/C16H30O4/c17-15(18)13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(19)20/h1-14H2,(H,17,18)(H,19,20)/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2 |
InChI Key |
QQHJDPROMQRDLA-SVYSPPAISA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


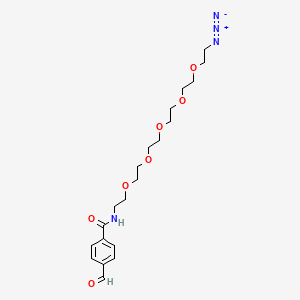
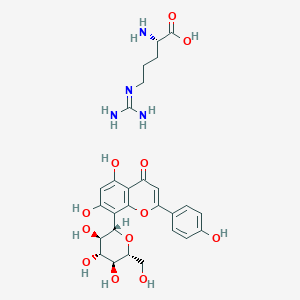
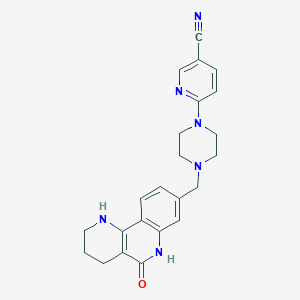
![(Z)-3,3,4,4-tetradeuterio-7-[(2R,3S,4S,6R)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid](/img/structure/B12426259.png)
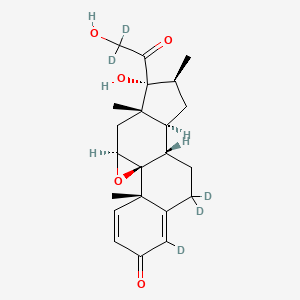

![N-[(3-methoxyphenyl)methyl]octadeca-9,12-dienamide](/img/structure/B12426274.png)
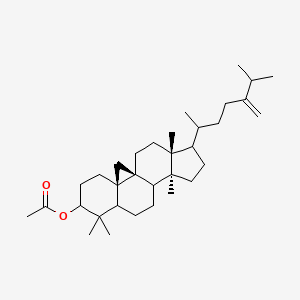
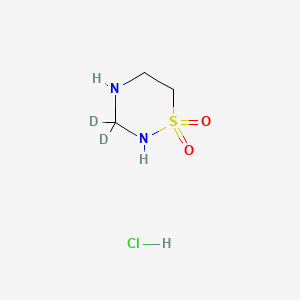
![[(2R,3S,4S,5R,6S)-6-[[(1R,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12426295.png)
![2-[(5-Iminoisoquinolino[3,4-b]quinoxalin-7-yl)methyl]benzonitrile](/img/structure/B12426315.png)
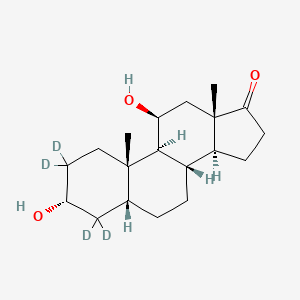
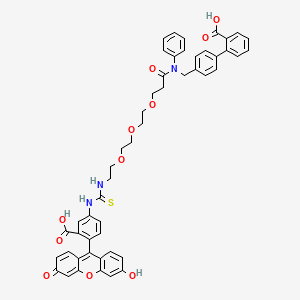
![6-({8a-[(Acetyloxy)methyl]-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(2-methylbut-2-enoyl)oxy]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl}oxy)-4-hydroxy-3,5-bis({[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy})oxane-2-carboxylic acid](/img/structure/B12426346.png)
